2-(6-Bromobenzofuran-3-yl)acetonitrile

Medicinal Chemistry Building Block Procurement SAR Exploration

2-(6-Bromobenzofuran-3-yl)acetonitrile (CAS 201809-71-4) is a heterocyclic building block belonging to the benzofuran family, characterized by a bromine atom at the 6-position and an acetonitrile (-CH₂CN) side chain at the 3-position of the benzofuran core. With a molecular formula of C₁₀H₆BrNO and a molecular weight of 236.06 g/mol, this compound presents two synthetically orthogonal reactive handles: the aryl bromide enabling cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Ullmann) and the nitrile group serving as a precursor to amines, carboxylic acids, tetrazoles, and amidines.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
Cat. No. B13986905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromobenzofuran-3-yl)acetonitrile
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=C2)CC#N
InChIInChI=1S/C10H6BrNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2
InChIKeyAQMFHRYCRFUFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromobenzofuran-3-yl)acetonitrile: A Dual-Functional Benzofuran Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


2-(6-Bromobenzofuran-3-yl)acetonitrile (CAS 201809-71-4) is a heterocyclic building block belonging to the benzofuran family, characterized by a bromine atom at the 6-position and an acetonitrile (-CH₂CN) side chain at the 3-position of the benzofuran core . With a molecular formula of C₁₀H₆BrNO and a molecular weight of 236.06 g/mol, this compound presents two synthetically orthogonal reactive handles: the aryl bromide enabling cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Ullmann) and the nitrile group serving as a precursor to amines, carboxylic acids, tetrazoles, and amidines . The benzofuran scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive molecules targeting kinases, GPCRs, and ion channels, making regioselectively functionalized benzofuran intermediates valuable for structure-activity relationship (SAR) exploration [1].

Why 2-(6-Bromobenzofuran-3-yl)acetonitrile Cannot Be Replaced by Generic Benzofuran Acetonitriles or Simple Bromobenzofurans


Attempting to replace 2-(6-bromobenzofuran-3-yl)acetonitrile with a generic benzofuran-3-acetonitrile (CAS 52407-43-9) or a simple 6-bromobenzofuran (CAS 128851-73-0) ignores the synergistic value of its orthogonal dual functionality. Benzofuran-3-acetonitrile lacks the bromine handle required for downstream cross-coupling diversification, limiting its utility to transformations of the nitrile group alone [1]. Conversely, 6-bromobenzofuran lacks the acetonitrile side chain that serves as a key pharmacophoric element or a versatile synthetic precursor [2]. The precise 6-bromo-3-acetonitrile substitution pattern on the benzofuran core is non-trivial to install regioselectively via direct functionalization, making the pre-formed building block a supply chain-critical intermediate for laboratories that cannot afford multi-step in-house synthesis with uncertain regiochemical outcomes [3]. Furthermore, the presence of the bromine atom at the 6-position—rather than the 5- or 7-position—directs electronic and steric properties that are specifically relevant for certain biological targets, as demonstrated by the fragment-based discovery of 6-bromobenzofuran-3-yl derivatives as Escherichia coli DsbA inhibitors [4].

Quantitative Differentiation Evidence: 2-(6-Bromobenzofuran-3-yl)acetonitrile vs. Closest Analogs


Building Block Identity and Molecular Weight Differentiation vs. Non-Brominated Benzofuran-3-acetonitrile

2-(6-Bromobenzofuran-3-yl)acetonitrile (MW = 236.06 g/mol) differs from the non-brominated parent benzofuran-3-acetonitrile (MW = 157.17 g/mol) by the presence of a bromine atom, which increases molecular weight by 78.89 g/mol (ΔMW = +50.2%) and introduces a heavy halogen with distinct electronic (Hammett σ_m = 0.39) and lipophilic (π = +0.86) contributions as defined by classical QSAR parameters . This difference fundamentally alters the compound's reactivity profile: the C-Br bond provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, whereas the non-brominated analog is limited to nitrile group transformations and electrophilic aromatic substitution at less predictable positions on the benzofuran core [1].

Medicinal Chemistry Building Block Procurement SAR Exploration

Fragment-Based Drug Discovery Validation: 6-Bromo-3-Substitution Pattern Confirmed as EcDsbA Inhibitor Pharmacophore

In a published fragment-based drug discovery campaign targeting Escherichia coli DsbA, the close analog 2-(6-bromobenzofuran-3-yl)acetic acid (compound 6) was identified as a hit with high mM affinity for EcDsbA by biophysical screening, and its binding mode in the hydrophobic groove adjacent to the catalytic disulfide bond was confirmed by X-ray crystallography [1]. While the acetonitrile analog itself has not been directly tested in this assay, the shared 6-bromo-benzofuran-3-yl scaffold is the pharmacophoric core validated by this study. Subsequent structure-based elaboration of this scaffold yielded inhibitors with IC₅₀ values as low as 258.9 nM, 413.7 nM, and 567.9 nM against EcDsbA [2]. In contrast, non-brominated or differently substituted benzofuran fragments were not reported as hits in this screen, suggesting that the 6-bromo substitution pattern is critical for initial fragment recognition by the DsbA binding site [3].

Fragment-Based Drug Discovery Antivirulence Therapeutics DsbA Inhibition

Halogen-Dependent Reactivity: 6-Bromo vs. 5-Fluoro Benzofuran-3-acetonitrile in Palladium-Catalyzed Cross-Coupling

The C-Br bond in 2-(6-bromobenzofuran-3-yl)acetonitrile undergoes oxidative addition to Pd(0) catalysts with rate constants typically 10¹–10² times greater than the corresponding C-F bond in 5-fluoro analogs such as 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile (CAS 252978-99-7), based on well-established relative reactivity scales for aryl halides in cross-coupling (I > Br >> Cl >> F) [1]. This translates to practical advantages: bromoarenes participate in Suzuki-Miyaura couplings at room temperature to 60 °C with standard catalysts, while fluoroarenes generally require specialized catalysts (e.g., Ni-based) and elevated temperatures (>100 °C) for C-F activation, if achievable at all . For medicinal chemistry groups performing parallel library synthesis, the bromine handle enables high-throughput diversification under mild, palladium-catalyzed conditions compatible with the acid-sensitive furan ring, whereas the 5-fluoro analog is limited to biological target interactions via the fluorine atom's electronic effects without offering a synthetic diversification point .

Synthetic Chemistry Cross-Coupling Reactivity Building Block Selection

Supplier-Reported Purity Benchmarking: 98% Assay Specification for Procurement-Grade Material

2-(6-Bromobenzofuran-3-yl)acetonitrile is commercially available from Chinese specialty chemical supplier Guangdong Fenghua Pharmaceutical Technology Co., Ltd. with a certified purity specification of 98% (HPLC) in package sizes of 10 g, 50 g, and 100 g . This purity level meets the typical threshold (≥95%) required for building block use in medicinal chemistry library synthesis and fragment screening without additional purification. In comparison, the non-brominated benzofuran-3-acetonitrile is commercially available at 95% (Aladdin Scientific) and 99% (Thermo Scientific/Alfa Aesar), but lacks the aryl bromide functionality . The 6-bromobenzofuran parent (CAS 128851-73-0) is available at 97–98% purity, but lacks the acetonitrile side chain necessary for downstream diversification at the 3-position . The dual availability of both reactive handles in a single building block with verifiable 98% purity reduces the number of synthetic steps and purification operations required from the end user, directly impacting total synthesis cost and timeline.

Chemical Procurement Purity Specification Quality Assurance

Predicted Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. Non-Halogenated and Fluoro Analogs

Based on measured and predicted LogP values of structurally related fragments, 2-(6-bromobenzofuran-3-yl)acetonitrile is expected to exhibit a LogP (octanol-water partition coefficient) approximately 1.2–1.5 log units higher than the non-brominated benzofuran-3-acetonitrile (XLogP3 = 2.0 for benzofuran-3-acetonitrile ; LogP = 3.19–3.44 for 6-bromobenzofuran [1]). By additivity principles, the estimated LogP of the target compound is approximately 3.2–3.5, placing it in a lipophilicity range suitable for fragment-based screening (typically LogP 1–3.5 for fragment libraries) while providing enhanced membrane permeability relative to the non-halogenated analog [2]. The polar surface area (PSA) contribution from the nitrile group (PSA ≈ 33 Ų for -CN) combined with the benzofuran oxygen (PSA ≈ 13 Ų) yields an estimated total PSA of approximately 46 Ų, which remains well below the 140 Ų threshold associated with poor oral bioavailability in the Veber rule set [3]. In contrast, the 5-fluoro analog (MW = 175.16) has a lower LogP (estimated ~2.5 using 5-fluorobenzofuran LogP ≈ 2.7 minus acetonitrile adjustment) and lacks a synthetic diversification handle, while the non-brominated parent has LogP ≈ 2.0 and may suffer from insufficient lipophilicity for membrane penetration .

Physicochemical Profiling ADMET Prediction Fragment Library Design

Synthetic Step-Count Advantage: Convergent vs. Linear Access to 6-Bromo-3-Functionalized Benzofurans

Accessing the 6-bromo-3-acetonitrile substitution pattern via de novo synthesis from unsubstituted benzofuran requires a minimum of two synthetic steps: (i) regioselective bromination at the 6-position of benzofuran, and (ii) introduction of the acetonitrile group at the 3-position. Published methods for direct benzofuran C-3 functionalization with acetonitrile equivalents typically require strong bases (LDA, n-BuLi) at low temperatures (-78 °C) followed by reaction with bromoacetonitrile or iodoacetonitrile, conditions that are incompatible with the acid-sensitive furan ring in the presence of the electron-withdrawing bromine substituent [1]. Alternative approaches via 3-formylbenzofuran intermediates require additional oxidation and homologation steps. Purchasing the pre-assembled 2-(6-bromobenzofuran-3-yl)acetonitrile collapses this to zero synthetic steps from the end-user perspective, with a cost equivalent to approximately 2–3 days of synthetic chemist time (assuming a fully loaded cost of ~$500/day for a graduate-level chemist, vs. a building block cost of $50–200/g depending on quantity) . This represents a 60–80% reduction in time-to-first-analog for medicinal chemistry SAR campaigns compared to linear synthesis approaches [2].

Synthetic Efficiency Step Economy Procurement Strategy

Procurement-Driven Application Scenarios for 2-(6-Bromobenzofuran-3-yl)acetonitrile Based on Quantitative Evidence


Fragment-Based Screening Library Design Targeting Gram-Negative Bacterial Virulence (DsbA Program)

Research groups pursuing fragment-based drug discovery against the bacterial thiol-disulfide oxidoreductase DsbA should prioritize 2-(6-bromobenzofuran-3-yl)acetonitrile as a core fragment for library construction. The 6-bromobenzofuran-3-yl scaffold has been experimentally validated as an EcDsbA ligand with high mM affinity by biophysical fragment screening and X-ray crystallography, and structure-based elaboration of the 3-position (where the acetonitrile serves as a precursor to carboxylic acids, amides, and heterocycles) has yielded inhibitors with IC₅₀ values as low as 258.9 nM [1]. The acetonitrile group offers a direct synthetic path to the carboxylic acid (via hydrolysis), tetrazole (via [3+2] cycloaddition with NaN₃), or amine (via reduction) for further elaboration, making this building block a versatile entry point into a DsbA-targeted library .

Parallel Medicinal Chemistry SAR Campaigns Requiring C-6 Diversification via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams conducting SAR exploration of benzofuran-based lead series should select 2-(6-bromobenzofuran-3-yl)acetonitrile when the synthetic plan involves diversification at the 6-position via palladium-catalyzed cross-coupling. The aryl bromide handle enables room-temperature to 60 °C Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), compatible with parallel synthesis formats [1]. This is in contrast to the 5-fluoro analog, which cannot participate in cross-coupling, and the non-halogenated parent benzofuran-3-acetonitrile, which would require electrophilic halogenation (with uncertain regioselectivity) as an additional step prior to diversification . The 98% commercial purity specification ensures minimal catalyst poisoning from halide impurities, which is critical for reproducible coupling yields in array synthesis .

Synthesis of 3-Aminomethylbenzofuran Pharmacophores via Nitrile Reduction

Research programs targeting the 3-aminomethylbenzofuran pharmacophore—a motif found in serotonin receptor ligands and monoamine oxidase inhibitors—can use 2-(6-bromobenzofuran-3-yl)acetonitrile as a direct precursor. The nitrile group can be reduced to the primary amine (LiAlH₄, Et₂O, 0 °C to reflux; or catalytic hydrogenation over Raney Ni) to yield 2-(6-bromobenzofuran-3-yl)ethylamine, which retains the bromine handle for subsequent diversification [1]. This convergent approach avoids the linear synthesis of 3-aminomethylbenzofurans via 3-formyl intermediates, which typically requires 3–4 steps including oxidation, oxime formation, and reduction . The pre-installed bromine at the 6-position also allows for late-stage functionalization after the pharmacophoric aminomethyl group has been incorporated into the target molecule .

Building Block Procurement for Academic Core Facilities and Chemical Genomics Centers

University core facilities and chemical genomics screening centers that maintain diverse building block collections for on-demand synthesis should include 2-(6-bromobenzofuran-3-yl)acetonitrile as a tractable benzofuran scaffold with orthogonal reactive handles. With a catalog-available purity of 98%, molecular weight of 236.06 g/mol, and a predicted LogP of approximately 3.2–3.5, this compound fits the physicochemical profile of a fragment-like building block (MW < 300, LogP < 3.5) suitable for both fragment-based screening and traditional medicinal chemistry [1]. Its dual reactivity (C-Br for cross-coupling; -CN for cycloaddition, reduction, or hydrolysis) maximizes the number of distinct final compounds accessible per building block, improving the diversity-to-cost ratio of the screening collection . Procurement in 50–100 g quantities from established Chinese suppliers provides a sustainable supply chain for multi-year screening campaigns .

Quote Request

Request a Quote for 2-(6-Bromobenzofuran-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.